{(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
The compound {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (hereafter referred to as Compound A) is a chiral pyrrolidine derivative functionalized with a benzyloxycarbonyl (Cbz) group and an acetic acid moiety.
Properties
IUPAC Name |
2-[(2S)-2-[[methyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(10-14-8-5-9-18(14)11-15(19)20)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLOXENQPUGZCG-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization of Pyrrolidine
Step 1: Synthesis of (S)-2-Aminomethylpyrrolidine
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Starting Material : (S)-Pyrrolidine-2-carboxylic acid is reduced to (S)-2-aminomethylpyrrolidine via Curtius rearrangement or catalytic hydrogenation.
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Key Conditions :
Step 2: Cbz Protection of the Amine
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Reagents : Benzyl chloroformate (Cbz-Cl), triethylamine (TEA), dichloromethane (DCM).
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Mechanism : Nucleophilic acyl substitution at the primary amine.
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Conditions : 0–5°C, 2–4 hours, stoichiometric TEA to neutralize HCl.
Step 3: Methylation of the Protected Amine
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Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
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Mechanism : Alkylation of the secondary amine.
Step 4: Introduction of the Acetic Acid Group
Route 2: Convergent Approach via Chiral Building Blocks
Step 1: Preparation of (S)-2-[(Methyl-amino)-methyl]pyrrolidine
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Chiral Pool Synthesis : L-proline is converted to (S)-2-aminomethylpyrrolidine via esterification, reduction, and deprotection.
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Methylation : Direct alkylation with methyl triflate in the presence of 2,6-lutidine.
Step 2: Simultaneous Cbz Protection and Acetic Acid Coupling
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One-Pot Reaction :
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Cbz-Cl and bromoacetic acid are introduced sequentially.
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Base : Diisopropylethylamine (DIPEA) in THF.
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Advantage : Reduces purification steps.
Optimization and Challenges
Stereochemical Integrity
Purification Strategies
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 → 1:1 gradient).
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Recrystallization : Ethanol/water mixtures yield crystals with >99% enantiomeric excess (ee).
Analytical Data and Characterization
Table 1: Spectroscopic Data for {(S)-2-[(Cbz-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines and alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Drug Development
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its applications include:
- Antitumor Activity : Research has shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For example, studies have indicated that modifications to the pyrrolidine ring enhance its efficacy against specific tumors, such as breast and lung cancer .
Neuropharmacology
The compound has potential in neuropharmacological applications due to its ability to cross the blood-brain barrier. Its derivatives have been investigated for:
- Cognitive Enhancement : Some studies suggest that compounds similar to {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may improve memory and learning processes in animal models .
Synthesis of Peptide Analogues
The compound serves as a building block in the synthesis of peptide analogues. Its unique functional groups allow for:
- Peptide Conjugation : Researchers have utilized this compound to create novel peptides with enhanced stability and bioactivity, particularly in targeting specific receptors involved in metabolic disorders .
Case Studies
Mechanism of Action
The mechanism of action of {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the pyrrolidine ring can participate in various binding interactions.
Comparison with Similar Compounds
Key Structural and Chemical Features:
- Molecular Formula : Likely $ \text{C}{16}\text{H}{20}\text{N}2\text{O}5 $ (inferred from analogs in and ).
- Functional Groups: Benzyloxycarbonyl (Cbz) group: Enhances stability and modulates lipophilicity. Methyl-amino linker: Influences steric and electronic properties.
- Chirality : The (S)-configuration at the pyrrolidine ring is critical for stereoselective interactions .
Structural Analogs with High Similarity
The following compounds exhibit structural or functional resemblance to Compound A , as determined by similarity scores (0.88–0.94) in and :
| Compound Name | CAS No. | Molecular Weight | Key Differences | Similarity Score |
|---|---|---|---|---|
| (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride | 1353987-83-3 | Not provided | Methyl ester replaces acetic acid; dihydrochloride salt enhances solubility | 0.94 |
| 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid | 1353966-84-3 | Not provided | Cbz group on pyrrolidine-3-position (vs. 2-position in Compound A) | 0.88 |
| (R)-2-((R)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid | 61617-07-0 | Not provided | Propanoic acid chain (vs. acetic acid); (R,R)-stereochemistry | 0.88 |
| 2-(Pyrrolidin-1-yl)acetic acid | 6628-74-6 | 129.16 g/mol | Lacks Cbz and methyl-amino groups; simpler structure | 0.76 |
Key Observations:
- Stereochemistry : The (S)-configuration in Compound A contrasts with the (R,R)-configuration in CAS 61617-07-0, which may reduce its compatibility with chiral biological targets .
- Positional Isomerism : The Cbz group’s position on the pyrrolidine ring (2- vs. 3-) significantly alters molecular geometry and binding affinity .
- Salt Forms : Dihydrochloride derivatives (e.g., 1353987-83-3) improve aqueous solubility but may introduce instability under acidic conditions .
Functional Group Variations
- Hazard Profiles : Similar compounds (e.g., CAS 219560-29-9 in ) exhibit hazards such as skin/eye irritation (H315, H319), suggesting Compound A may require similar safety precautions .
Enantiomeric and Diastereomeric Comparisons
- Enantiomers : The (R)-enantiomer of a related compound (CAS 1353995-98-8, ) shows distinct physicochemical properties, underscoring the importance of chirality in drug design .
- Diastereomers : Methyl ester analogs (e.g., 1353987-83-3) highlight how functional group modifications impact bioavailability and metabolic stability .
Biological Activity
The compound {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS number 1330764-93-6) is a chiral molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a pyrrolidine ring and a benzyloxycarbonyl group, which contribute to its stability and solubility. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure
The chemical formula for {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is . The key structural features include:
- Pyrrolidine Ring : A five-membered ring containing nitrogen.
- Benzyloxycarbonyl Group : Enhances solubility and stability.
- Carboxylic Acid Group : Participates in various chemical reactions.
Table 1: Structural Comparison with Similar Compounds
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| {(S)-2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | 1163793-31-4 | Contains isopropyl instead of methyl |
| {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | 1353947-00-8 | Variation in position of amino group |
| {2-(Benzyloxy-carbonyl)-methyl-pyrrolidin-1-y} acetic acid | 1353954-38-7 | Similar core structure with different substituents |
The biological activity of {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is primarily attributed to its interaction with various biological targets. The presence of the pyrrolidine ring allows for nucleophilic substitution reactions, while the benzyloxycarbonyl group can undergo hydrolysis, releasing active amines that may interact with receptors or enzymes.
Case Studies and Research Findings
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Cytotoxicity Studies :
Research has indicated that compounds with similar structures exhibit significant cytotoxic activity against cancer cell lines. For instance, studies on related pyrrolidine derivatives have shown varying degrees of effectiveness against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting a potential for {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid in anticancer therapies . -
Receptor Interaction :
Similar compounds have been identified as high-affinity ligands for specific receptors such as the melanin-concentrating hormone receptor (MCHr1), indicating that {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may also possess receptor-modulating properties . -
In Vivo Studies :
Preliminary animal studies have suggested that compounds structurally related to {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exhibit good plasma exposure and central nervous system penetration, essential factors for therapeutic efficacy in treating obesity and related metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
